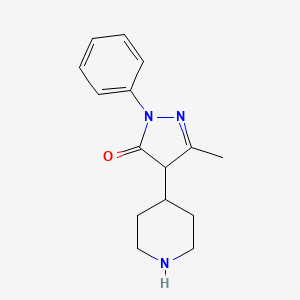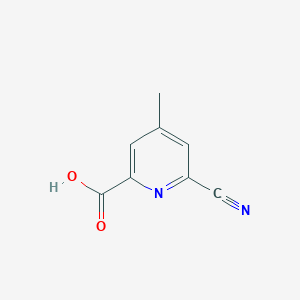
3-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-chloropyridazine-3-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid ester and a chloropyridazine moiety makes this compound versatile for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-chloropyridazine-3-boronic acid pinacol ester typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions often include the use of a palladium catalyst and a suitable base such as potassium acetate or potassium phenoxide. The reaction is carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
In an industrial setting, the production of 5-Methyl-6-chloropyridazine-3-boronic acid pinacol ester can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-chloropyridazine-3-boronic acid pinacol ester undergoes several types of reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a radical approach.
Substitution Reactions: The chloropyridazine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Potassium acetate and potassium phenoxide are frequently used bases.
Solvents: Toluene and dimethyl sulfoxide are commonly used solvents for these reactions.
Major Products
Coupling Products: Formation of biaryl compounds through Suzuki–Miyaura coupling.
Deboronated Products: Formation of hydrocarbons through protodeboronation.
Scientific Research Applications
5-Methyl-6-chloropyridazine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The primary mechanism of action for 5-Methyl-6-chloropyridazine-3-boronic acid pinacol ester involves its role in Suzuki–Miyaura coupling reactions. The boronic acid ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The chloropyridazine moiety can also participate in various substitution reactions, adding to the versatility of this compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine
- 6-Chloro-5-methylpyridazin-3-ylboronic acid pinacol ester
Uniqueness
5-Methyl-6-chloropyridazine-3-boronic acid pinacol ester is unique due to the combination of its boronic acid ester and chloropyridazine moieties. This combination allows for a wide range of synthetic applications, making it a valuable compound in organic chemistry.
Properties
Molecular Formula |
C11H16BClN2O2 |
|---|---|
Molecular Weight |
254.52 g/mol |
IUPAC Name |
3-chloro-4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |
InChI |
InChI=1S/C11H16BClN2O2/c1-7-6-8(14-15-9(7)13)12-16-10(2,3)11(4,5)17-12/h6H,1-5H3 |
InChI Key |
ZHRUHEOWMOSYFK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14861834.png)
![[(2E)-2-[(1R,6S,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate](/img/structure/B14861842.png)



![5-Methoxy-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]](/img/structure/B14861863.png)
![[6-(Acetylamino)-4-formylpyridin-2-YL]acetic acid](/img/structure/B14861872.png)

